molecular formula C3H4Cl2 B1605511 1-Propene, 3,3-dichloro- CAS No. 563-57-5

1-Propene, 3,3-dichloro-

Cat. No. B1605511
CAS RN: 563-57-5
M. Wt: 110.97 g/mol
InChI Key: VRTNIWBNFSHDEB-UHFFFAOYSA-N
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Description

“1-Propene, 3,3-dichloro-” is an organochlorine compound with the formula C3H4Cl2 . It is a colorless liquid with a sweet smell . It is feebly soluble in water and evaporates easily . It is used mainly in farming as a pesticide, specifically as a preplant fumigant and nematicide .


Molecular Structure Analysis

The molecular weight of “1-Propene, 3,3-dichloro-” is 110.970 . The IUPAC Standard InChI is InChI=1S/C3H4Cl2/c1-2-3(4)5/h2-3H,1H2 . The CAS Registry Number is 563-57-5 .


Physical And Chemical Properties Analysis

“1-Propene, 3,3-dichloro-” is a colorless to straw-colored liquid with a sharp, sweet, irritating, chloroform-like odor . It has a molecular weight of 110.970 . It has a boiling point of 226°F, a freezing point of -119°F, and a specific gravity of 1.21 . It is feebly soluble in water .

Scientific Research Applications

Intermediates in Chemical Reactions

1-Propene, 3,3-dichloro- serves as an intermediate in various chemical reactions. For instance, the symmetrical 1,2,3-trichloropropenylium ion, derived from 1-Propene, 3,3-dichloro-, plays a role in the reaction of 1,2,3,3-tetrachloro-l-propene with SbF3 to produce 1,2-dichloro-3,3-difluoro-1-propene (Boberg & Voss, 1976).

Domino Reactions

Domino reactions involving 1-Propene, 3,3-dichloro- have been studied, particularly in the context of reacting with alkane dithiolates in a hydrazine hydrate – KOH medium. These reactions produce derivatives of dithiin, dithiepin, chloropropenyl, and allenyl sulfides (Levanova et al., 2014).

Molecular Structure Analysis

Research has been conducted on the molecular structure of compounds derived from 1-Propene, 3,3-dichloro-, such as 3-chloro-2-chloromethyl-1-propene. This involves studying the molecular structure using techniques like electron diffraction (Shen, 1979).

Catalytic Reactions

1-Propene, 3,3-dichloro- is involved in catalytic reactions, such as the selective dimerization of propene to 2,3-dimethylbutene, catalyzed by nickel complexes in solution (Eberhardt & Griffin, 1970).

Atmospheric Oxidation Studies

This compound has been studied in the context of atmospheric oxidation, particularly its reaction with various atmospheric oxidants. These studies are crucial for understanding the environmental impact and atmospheric behavior of 1-Propene, 3,3-dichloro- (Zhang et al., 2017).

Safety And Hazards

“1-Propene, 3,3-dichloro-” is possibly carcinogenic to humans . It can cause irritation to the eyes, skin, and respiratory system . It can also cause eye and skin burns, lacrimation (discharge of tears), headache, and dizziness . In animals, it can cause liver and kidney damage .

properties

IUPAC Name

3,3-dichloroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2/c1-2-3(4)5/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTNIWBNFSHDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073910
Record name 3,3-Dichloro-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propene, 3,3-dichloro-

CAS RN

563-57-5
Record name 3,3-Dichloropropene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dichloro-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propene, 3,3-dichloro-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3-DICHLOROPROPENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIF84XGM76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DR Lide, GWA Milne - 1994 - books.google.com
Names, Synonyms, and Structures of Organic Compounds provides critical information on the identity of chemicals and allows easy cross referencing among the diverse nomenclatures …
Number of citations: 5 books.google.com
AA Al-Huqail, GA Elgaaly, MM Ibrahim - Saudi Journal of Biological …, 2018 - Elsevier
Punica species are medicinally important plants belonging to the family Lythraceae. The pomegranate is widely reported to exhibit antiviral, antioxidant, anticancer, anti-proliferative …
Number of citations: 36 www.sciencedirect.com
V Kannana, R Anandana, DK Sudalaimani… - 2022 - researchgate.net
Inflammatory properties of omega-3 fatty acids have been shown to play a pivotal role in attenuation of uncontrolled immune response in the lungs secondary to bacterial or viral …
Number of citations: 0 www.researchgate.net
K Visali, A Rubavathi, SD Kumar… - Research Journal of …, 2022 - researchgate.net
The potential of Docosahexaenoic acid (DHA) and its derivatives produced by the gut bacteria is not well studied. The present work focuses on the role of DHA metabolites on human …
Number of citations: 2 www.researchgate.net
V Kannan, R Anandan, DK Sudalaimani, S Srinivasan… - 2021 - researchsquare.com
Docosahexaenoic acid (DHA) is an essential fatty acid necessary for brain development in both infants and adults. However, the role of gut microbiome and their metabolites produced …
Number of citations: 3 www.researchsquare.com
H Chihara, N Nakamura - Nuclei D-Cl, 1988 - Springer
This document is part of Subvolume A ‘Nuclei D - Cl’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com

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